molecular formula C12H14N4O B13364120 5-ethyl-N-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

5-ethyl-N-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13364120
M. Wt: 230.27 g/mol
InChI Key: YSEWKQBEBAQCBK-UHFFFAOYSA-N
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Description

5-ethyl-N-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the pyridinyl group: This step involves the coupling of the pyrazole ring with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

    N-methylation and ethylation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-ethyl-N-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

    2-pyridinyl-1H-pyrazole-4-carboxamide: Studied for its potential anticancer effects.

    N-methyl-1H-pyrazole-4-carboxamide: Investigated for its enzyme inhibition properties.

Uniqueness

5-ethyl-N-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

5-ethyl-N-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C12H14N4O/c1-3-10-9(12(17)13-2)8-15-16(10)11-6-4-5-7-14-11/h4-8H,3H2,1-2H3,(H,13,17)

InChI Key

YSEWKQBEBAQCBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC

Origin of Product

United States

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